molecular formula C19H41N5 B048311 Guanidine 1,5-diazabicyclo(5.3.0)decane CAS No. 115839-49-1

Guanidine 1,5-diazabicyclo(5.3.0)decane

Cat. No.: B048311
CAS No.: 115839-49-1
M. Wt: 225.33 g/mol
InChI Key: DUWSMSCXCQTTEJ-UHFFFAOYSA-N
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Description

Guanidine 1,5-diazabicyclo(530)decane is a bicyclic compound that features a guanidine functional group This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine 1,5-diazabicyclo(5.3.0)decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Guanidine 1,5-diazabicyclo(5.3.0)decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Guanidine 1,5-diazabicyclo(5.3.0)decane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of guanidine 1,5-diazabicyclo(5.3.0)decane involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. Additionally, its bicyclic structure allows for specific binding to target sites, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Guanidine 1,5,7-triazabicyclo(4.4.0)dec-5-ene: Another bicyclic guanidine compound with similar structural features.

    Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine: A related bicyclic compound with different nitrogen positioning.

Uniqueness

Guanidine 1,5-diazabicyclo(530)decane is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical and physical properties

Biological Activity

Guanidine 1,5-diazabicyclo(5.3.0)decane, also known as DBN (1,5-diazabicyclo[4.3.0]non-5-ene), is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique reactivity and biological properties. The molecular formula is C7H12N2C_7H_{12}N_2, and it possesses a high basicity due to the presence of guanidine groups, allowing it to act as a superbase in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : DBN has been shown to selectively influence neurotransmitter release in the central nervous system (CNS). It modulates acetylcholine receptors, affecting synaptic transmission and potentially offering therapeutic benefits for neurological disorders .
  • Antimicrobial Properties : Studies have demonstrated that guanidine derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds derived from guanidine cores have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
  • Protein Interactions : Guanidine compounds can interact with proteins and nucleic acids, influencing their stability and function. This property is particularly useful in biochemical applications such as protein denaturation and nucleic acid extraction .

Therapeutic Applications

The therapeutic potential of this compound spans various fields:

  • CNS Disorders : Due to its ability to modulate neurotransmitter systems, DBN is being explored for treating conditions like depression and anxiety by enhancing synaptic plasticity .
  • Antimicrobial Therapy : The antibacterial properties of guanidine derivatives suggest their use in developing new antibiotics, particularly against resistant strains of bacteria .
  • Cancer Treatment : Some studies indicate that guanidine-based compounds may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Table 1: Antimicrobial Activity of Guanidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Guanidine Compound AStaphylococcus aureus32 mg/L64 mg/L
Guanidine Compound BEscherichia coli>256 mg/L>256 mg/L
Guanidine Compound CPseudomonas aeruginosa>256 mg/L>256 mg/L

This table summarizes the antimicrobial efficacy of various guanidine derivatives against selected bacterial strains, indicating variable effectiveness depending on the compound structure.

Case Study: Neurotransmitter Modulation

A study involving the administration of DBN in animal models showed significant improvements in cognitive function and memory retention. The compound's action on acetylcholine receptors was linked to enhanced synaptic transmission, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases .

Properties

IUPAC Name

2-[2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMLAFGBEFFCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCCN2C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921823
Record name N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115839-49-1
Record name Guanidine 1,5-diazabicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115839491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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